molecular formula C22H32O B12616919 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one CAS No. 917612-37-4

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one

Cat. No.: B12616919
CAS No.: 917612-37-4
M. Wt: 312.5 g/mol
InChI Key: JHLXSELYLWJKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is an organic compound with the molecular formula C22H32O This compound is characterized by its unique structure, which includes a tridecadienone backbone with dimethyl and methylphenyl substituents

Preparation Methods

The synthesis of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated dienone structure allows it to participate in various chemical reactions, influencing biological processes through its effects on enzymes, receptors, and other proteins. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

917612-37-4

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one

InChI

InChI=1S/C22H32O/c1-18(11-6-14-21(4)23)9-5-10-19(2)12-7-15-22-16-8-13-20(3)17-22/h8-9,12-13,16-17H,5-7,10-11,14-15H2,1-4H3

InChI Key

JHLXSELYLWJKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.